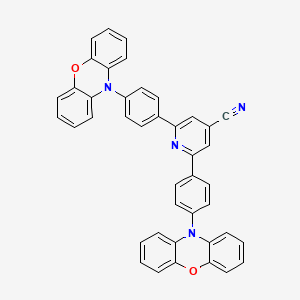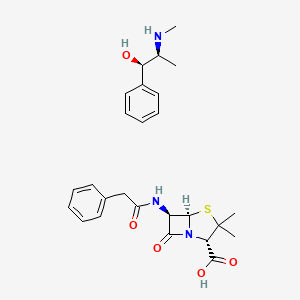![molecular formula C13H12ClN3O2 B13778421 3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid is a complex organic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and an amino acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the 2-chlorophenyl group. The amino acid side chain is then attached through a series of coupling reactions. For example, the synthesis might involve the use of reagents such as ethyl cyanoacetate, 2-chlorobenzaldehyde, and ammonium acetate under reflux conditions to form the pyrimidine core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-3-(2-chlorophenyl)propanoic acid: A structurally similar compound with a simpler side chain.
3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid: A fluorinated analog with potentially different biological activity.
3-amino-3-[2-(2-bromophenyl)pyrimidin-5-yl]propanoic acid: A brominated analog that may exhibit unique reactivity due to the presence of the bromine atom
Uniqueness
3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. The combination of the pyrimidine ring and the amino acid side chain also provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C13H12ClN3O2 |
|---|---|
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C13H12ClN3O2/c14-10-4-2-1-3-9(10)13-16-6-8(7-17-13)11(15)5-12(18)19/h1-4,6-7,11H,5,15H2,(H,18,19) |
Clave InChI |
AQTRYZLMFAZHES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(CC(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)

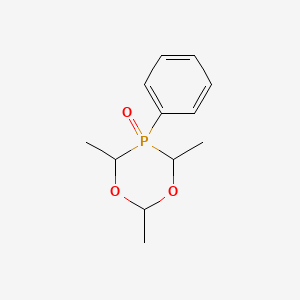


![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)
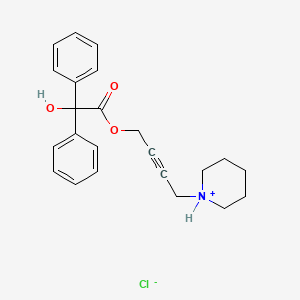

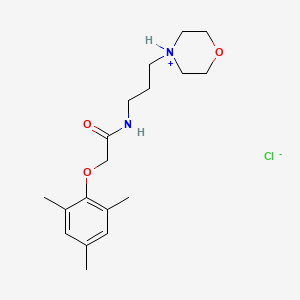
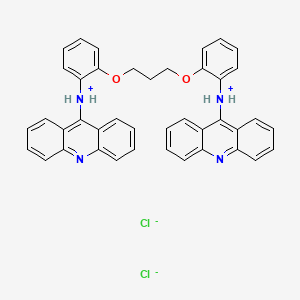
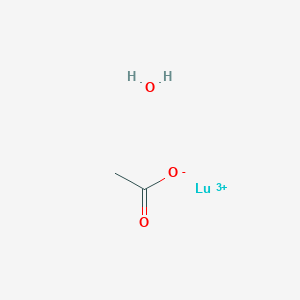
![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)
